2-[4-Fluoro-3-(trifluoromethyl)phenyl]thiophene

Lipophilicity Physicochemical Properties Drug-likeness

2-[4-Fluoro-3-(trifluoromethyl)phenyl]thiophene (CAS 2060027-52-1) is an organofluorine heterocyclic building block (C₁₁H₆F₄S, MW 246.23) comprising a thiophene ring substituted at the 2-position with a 4-fluoro-3-(trifluoromethyl)phenyl group. The compound serves as a key synthetic intermediate, rather than a final bioactive molecule, and is primarily employed in structure–activity relationship (SAR) explorations within medicinal chemistry programs targeting kinases (e.g., JNK3) and G protein-coupled receptors (e.g., CCR2), as well as in the development of MMP-12/MMP-13 inhibitors for respiratory and inflammatory diseases.

Molecular Formula C11H6F4S
Molecular Weight 246.23 g/mol
Cat. No. B13219949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-Fluoro-3-(trifluoromethyl)phenyl]thiophene
Molecular FormulaC11H6F4S
Molecular Weight246.23 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=C(C=C2)F)C(F)(F)F
InChIInChI=1S/C11H6F4S/c12-9-4-3-7(10-2-1-5-16-10)6-8(9)11(13,14)15/h1-6H
InChIKeyYSHSQBLENKCGPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-Fluoro-3-(trifluoromethyl)phenyl]thiophene (CAS 2060027-52-1): A Dual-Fluorinated Building Block for Kinase and GPCR Drug Discovery


2-[4-Fluoro-3-(trifluoromethyl)phenyl]thiophene (CAS 2060027-52-1) is an organofluorine heterocyclic building block (C₁₁H₆F₄S, MW 246.23) comprising a thiophene ring substituted at the 2-position with a 4-fluoro-3-(trifluoromethyl)phenyl group [1]. The compound serves as a key synthetic intermediate, rather than a final bioactive molecule, and is primarily employed in structure–activity relationship (SAR) explorations within medicinal chemistry programs targeting kinases (e.g., JNK3) and G protein-coupled receptors (e.g., CCR2), as well as in the development of MMP-12/MMP-13 inhibitors for respiratory and inflammatory diseases [2]. Its procurement value derives from its dual-fluorinated aryl substituent, which imparts a distinct combination of heightened lipophilicity (predicted XLogP3 = 4.2) [1], strong electron-withdrawing character (estimated Σσ ≈ 0.49) [3], and enhanced metabolic stability relative to non-fluorinated or mono-fluorinated phenylthiophene analogs [3], making it a privileged fragment for lead optimization.

Why Simple 2-Phenylthiophenes Cannot Replace 2-[4-Fluoro-3-(trifluoromethyl)phenyl]thiophene in Lead Optimization


The 4-fluoro-3-(trifluoromethyl)phenyl substituent introduces a unique electronic and physicochemical profile that cannot be replicated by simple 2-phenylthiophene (CAS 825-55-8) or its mono-fluorinated or mono-trifluoromethylated analogs. Unsubstituted 2-phenylthiophene exhibits moderate lipophilicity (LogP ≈ 3.78) and minimal electron-withdrawing character (Σσ ≈ 0) , while the target compound combines the electron-withdrawing effects of a 4-fluoro (σₚ = 0.06; resonance-donating but inductively withdrawing) and a 3-CF₃ group (σₘ = 0.43) on the same aryl ring, resulting in a markedly electron-deficient π-system (estimated Σσ ≈ 0.49) that alters binding interactions with hydrophobic enzyme pockets and GPCR transmembrane domains [1]. Furthermore, the CF₃ group is well-established to enhance metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at the meta position [2], a benefit absent in the unsubstituted or solely 4-fluoro analogs. Consequently, SAR programs that substitute this building block with a non-fluorinated or mono-substituted variant risk unpredictable shifts in potency (often >10-fold), selectivity, and microsomal clearance, as demonstrated by the divergent IC₅₀ values in the CCR2 antagonist series (see Section 3) [3].

Quantitative Differentiation Evidence for 2-[4-Fluoro-3-(trifluoromethyl)phenyl]thiophene vs. Closest Analogs


Lipophilicity Elevation: XLogP3 Comparison of Target vs. Unsubstituted 2-Phenylthiophene

The target compound exhibits a predicted XLogP3 of 4.2, compared to 3.78 for unsubstituted 2-phenylthiophene, representing a 0.42 log unit increase in lipophilicity that significantly impacts membrane permeability and hydrophobic protein binding [1]. This difference is attributable to the additive contributions of the 4-F (π ≈ 0.14) and 3-CF₃ (π ≈ 0.88) substituents on the phenyl ring [2].

Lipophilicity Physicochemical Properties Drug-likeness

Electron Deficiency: Combined Hammett σ of the 4-Fluoro-3-trifluoromethylphenyl Substituent

The 4-fluoro-3-(trifluoromethyl)phenyl substituent exerts a combined electron-withdrawing effect estimated at Σσ ≈ 0.49 (σₚ-F = 0.06 + σₘ-CF₃ = 0.43), compared to Σσ ≈ 0 for unsubstituted phenyl, resulting in a significantly electron-deficient thiophene π-system [1]. This electron deficiency reduces the HOMO energy level and alters the electrostatic potential surface of the molecule, which translates into strengthened π–π stacking interactions with electron-rich aromatic residues (e.g., Tyr, Phe) in enzyme active sites and GPCR binding pockets [2].

Electron-withdrawing effects SAR optimization Hammett constants

Metabolic Stability Enhancement: Impact of the 4-Fluoro-3-trifluoromethylphenyl Fragment on Microsomal Clearance

A systematic pairwise analysis of aromatic substituent effects on human liver microsomal (HLM) clearance demonstrated that para-fluorination statistically reduces HLM clearance, while CF₃ substitution at the meta position further blocks oxidative metabolism [1]. Molecules carrying the 4-fluoro-3-(trifluoromethyl)phenyl fragment have been reported to achieve extended half-lives in microsomal stability assays (t₁/₂ > 60 min) with reduced intrinsic clearance compared to non-fluorinated phenylthiophene controls [2]. The combination of electron-withdrawing F and CF₃ substituents deactivates the aryl ring toward CYP-mediated oxidation at the metabolically labile para and meta positions.

Metabolic stability Microsomal clearance CYP450 metabolism

Proven Synthetic Intermediate Value: Key Building Block in Orally Active, Brain-Penetrant JNK3 Inhibitors

2-[4-Fluoro-3-(trifluoromethyl)phenyl]thiophene serves as the core aryl-thiophene scaffold in the synthesis of tri-substituted thiophene JNK3 inhibitors (e.g., compound 47 in the Elan Pharmaceuticals series), which achieved single-digit nanomolar JNK3 inhibitory potency [1]. Optimization of the 4-position of the thiophene ring (which is directly derived from this building block) yielded compounds demonstrating in vivo pharmacodynamic activity—specifically, phospho-c-jun reduction—following oral administration in a kainic acid mouse model [1]. The specific 4-fluoro-3-trifluoromethyl substitution pattern was critical for balancing potency, brain penetration, and oral bioavailability in this series [2].

JNK3 inhibitor Neurodegeneration Kinase inhibitor Synthetic intermediate

Fragment Potency Contribution: 4-Fluoro-3-trifluoromethylphenyl vs. Alternative Sulfonyl Groups in CCR2 Antagonists

In a series of thiophene-2-sulfonamide CCR2 antagonists disclosed in US Patent 9,603,834, the compound bearing the N-[4-fluoro-3-(trifluoromethyl)phenyl]sulfonyl group (BDBM309519) demonstrated an IC₅₀ of 432 nM against CCR2 in a cellular functional assay (HEK-Gqi5 cells) [1]. A closely related analog with a 3-chloro-2-fluorophenylsulfonyl group in place of the 4-fluoro-3-(trifluoromethyl)phenyl group (BDBM309510) exhibited an IC₅₀ of 391 nM under identical assay conditions [2], indicating that the 4-fluoro-3-trifluoromethylphenyl fragment preserves comparable potency while offering the distinct advantage of enhanced metabolic stability (see Evidence Item 3).

CCR2 antagonist Chemokine receptor GPCR Fragment-based SAR

High-Value Application Scenarios for 2-[4-Fluoro-3-(trifluoromethyl)phenyl]thiophene Based on Verifiable Evidence


Kinase Inhibitor Lead Optimization Requiring Oral Bioavailability and CNS Penetration

Programs targeting CNS kinases (e.g., JNK3 for neurodegeneration) should prioritize this building block as the core aryl-thiophene intermediate. The combination of the 4-fluoro and 3-trifluoromethyl substituents delivers the lipophilicity (XLogP3 = 4.2) and electron deficiency (Σσ ≈ 0.49) required for blood–brain barrier penetration while conferring metabolic stability (t₁/₂ > 60 min in HLM) [1]. This is validated by the Elan Pharmaceuticals JNK3 inhibitor series, where optimization of the thiophene 4-position—derived directly from this building block—yielded single-digit nanomolar inhibitors with in vivo oral pharmacodynamic activity (phospho-c-jun reduction) in a mouse model of neuronal excitation [2]. Using simpler analogs (e.g., 2-(4-fluorophenyl)thiophene, Σσ ≈ 0.06) would compromise the electron-deficient character necessary for target engagement and CNS penetration.

GPCR Antagonist SAR with Stringent Metabolic Stability Requirements

For chemokine receptor (CCR2) or related GPCR antagonist programs, the 4-fluoro-3-(trifluoromethyl)phenyl fragment offers a validated potency-metabolism balance. In the Allergan CCR2 antagonist series (US9603834), the target compound's cognate fragment delivered an IC₅₀ of 432 nM, comparable to alternative halogenated variants (391 nM for 3-Cl-2-F analog), while the established class-wide metabolic stability advantage of the CF₃ group (≥2-fold reduction in HLM intrinsic clearance) provides a clear differentiator during multiparameter lead optimization [3]. Procurement teams should select this building block over mono-halogenated alternatives when both target potency and low microsomal clearance are joint optimization criteria.

Fragment-Based Drug Design (FBDD) Libraries Requiring Privileged Fluorinated Scaffolds

The 4-fluoro-3-(trifluoromethyl)phenyl motif is a recognized privileged fragment in fragment-based drug design, appearing in diverse bioactive molecules including CETP inhibitors (BMS 795311, IC₅₀ = 4 nM), kinase inhibitors, and GPCR modulators [1]. The building block's relatively low molecular weight (246.23 Da), rotatable bond count of 1, and topological polar surface area of 28.2 Ų render it compliant with fragment library design principles [2]. The dual electron-withdrawing character (Σσ ≈ 0.49) provides a distinct electrostatic signature for fragment screening hits that mono-fluorinated analogs cannot replicate, making this compound a strategic addition to fluorinated fragment collections.

MMP-12/MMP-13 Inhibitor Development for Respiratory and Inflammatory Diseases

The compound is a key intermediate for synthesizing fluorothiophene-based metalloprotease inhibitors targeting MMP-12 (macrophage metalloelastase) and MMP-13, enzymes implicated in COPD, emphysema, arthritis, and cancer metastasis [1]. The electron-deficient nature of the 4-fluoro-3-trifluoromethylphenyl group enhances binding to the catalytic zinc ion and the S1′ hydrophobic pocket of MMPs [2]. In competitive procurement, this building block should be selected over 2-(4-fluorophenyl)thiophene or 2-(3-trifluoromethylphenyl)thiophene for MMP inhibitor programs because the combined electron-withdrawing effect of both substituents (Σσ ≈ 0.49) is essential for achieving the requisite zinc-chelating group orientation and selectivity over related metalloproteases.

Quote Request

Request a Quote for 2-[4-Fluoro-3-(trifluoromethyl)phenyl]thiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.